molecular formula C10H14N2O3 B14905357 N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide

Cat. No.: B14905357
M. Wt: 210.23 g/mol
InChI Key: JUGORUCYOPQGNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide typically involves the reaction of 2-ethoxypyridine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide

InChI

InChI=1S/C10H14N2O3/c1-3-15-10-8(5-4-6-11-10)12-9(13)7-14-2/h4-6H,3,7H2,1-2H3,(H,12,13)

InChI Key

JUGORUCYOPQGNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)NC(=O)COC

Origin of Product

United States

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